molecular formula C40H59N7O6S B1672127 L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- CAS No. 133156-06-6

L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-

Cat. No. B1672127
M. Wt: 766 g/mol
InChI Key: HQKPTSSZOJLFBZ-LJADHVKFSA-N
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Description

L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- is a chemical compound with the molecular formula C39H57N7O6S and a molecular weight of 751.991 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C39H57N7O6S. This indicates that it contains 39 carbon atoms, 57 hydrogen atoms, 7 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details about these properties are not available in the sources I found .

Scientific Research Applications

Enzymatic Reactions and Metabolism

Methionine and its derivatives, including L-methionine sulfoximine, are involved in crucial biochemical pathways. For instance, L-methionine sulfoximine undergoes enzymatic reactions catalyzed by L-amino acid oxidase, resulting in the formation of methane sulfinimide and alpha-keto acids. These reactions are significant in understanding the metabolism of sulfur-containing amino acids and their potential toxicity mechanisms in organisms (Cooper, Stephani, & Meister, 1976).

Inhibition of Protein Synthesis

Research on ethionine, an analogue of methionine, has revealed its role in inhibiting protein synthesis in the liver, shedding light on the metabolic interactions between methionine and its analogues. This is critical for understanding the balance of amino acids in physiological processes and the potential impacts of their disruption (Villa-Treviño, Shull, & Farber, 1963).

Antagonism in Bacterial Growth

Methionine has been identified as an antagonist for the action of sulfonamides on Escherichia coli, indicating its protective role against antibacterial agents. This suggests methionine's potential in studying bacterial resistance mechanisms and developing new therapeutic strategies (Harris & Kohn, 1941).

Therapeutic Applications and Disease Mechanisms

Studies have explored the therapeutic applications of methionine and its related compounds, such as S-Adenosyl-L-methionine (SAMe), highlighting their roles in treating various conditions like depression, liver disease, and osteoarthritis. Understanding the biochemical and molecular basis of these molecules can contribute to novel therapeutic approaches and insights into disease mechanisms (Bottiglieri, 2002).

Oxidative Stress and Mitochondrial Dysfunction

L-Methionine has been studied for its protective effects against oxidative stress and mitochondrial dysfunction in neurodegenerative disease models, such as Parkinson's disease. These findings underscore the potential of methionine in developing dietary strategies or treatments to mitigate the progression of neurodegenerative diseases (Catanesi et al., 2021).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPTSSZOJLFBZ-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927984
Record name N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-

CAS RN

133156-06-6
Record name GR 73632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
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L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-

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